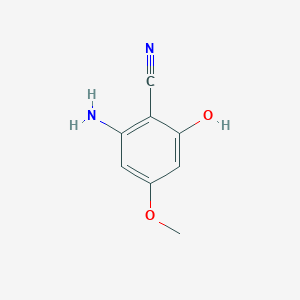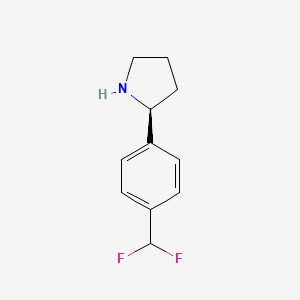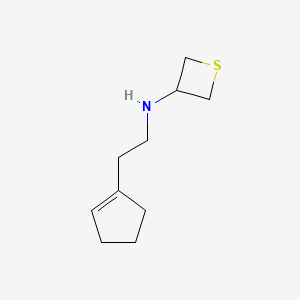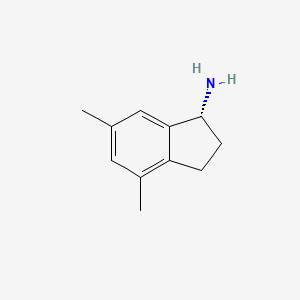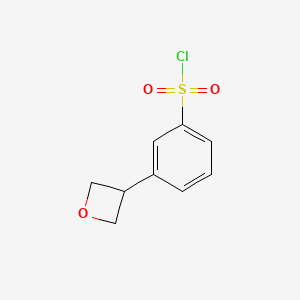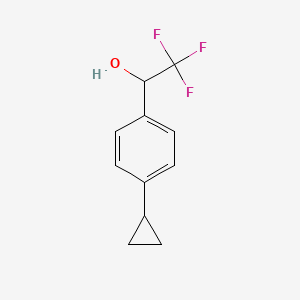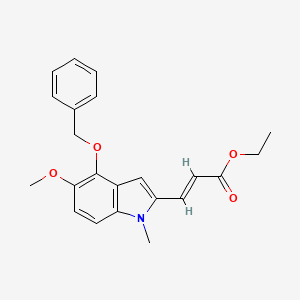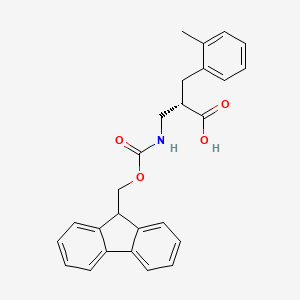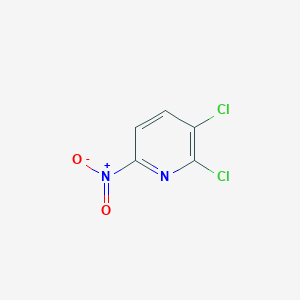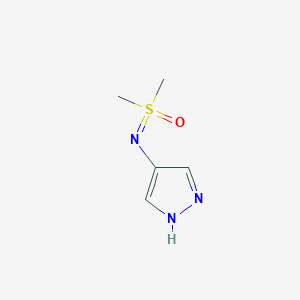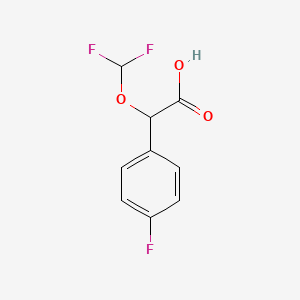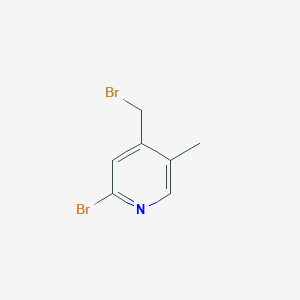
2-Bromo-4-(bromomethyl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-5-methylpyridine is a halogenated pyridine derivative. Pyridine compounds are known for their aromaticity and are widely used in various chemical reactions and applications. The presence of bromine atoms in the structure makes this compound particularly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-5-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: The major product is 2-bromo-4-(bromomethyl)-5-carboxypyridine.
Reduction: The major product is 2-bromo-4-(aminomethyl)-5-methylpyridine.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in radical reactions due to the presence of the bromomethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Bromo-2-methylpyridine: Another isomer with distinct chemical properties and uses.
Uniqueness
2-Bromo-4-(bromomethyl)-5-methylpyridine is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Properties
CAS No. |
1227489-70-4 |
|---|---|
Molecular Formula |
C7H7Br2N |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
LJHKQGDPBQXMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
